LDN-212854

Description

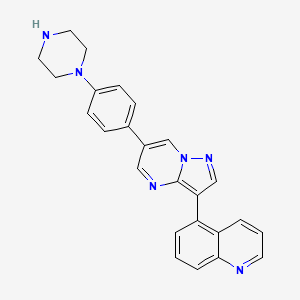

potent inhibitor of the bone morphogenetic protein type I receptor kinase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDGBGOVJPEFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432597-26-6 | |

| Record name | 1432597-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

LDN-212854: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as ACVR1. Developed as a derivative of dorsomorphin and a structural isomer of the pan-BMP inhibitor LDN-193189, this compound exhibits a significant bias for ALK2 over other BMP type I receptors (ALK1, ALK3) and demonstrates remarkable selectivity against the closely related Transforming Growth Factor-β (TGF-β) type I receptors (ALK4, ALK5). This enhanced selectivity makes it a valuable tool for dissecting ALK2-specific signaling pathways and a potential therapeutic agent for diseases driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP). This guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity, the structural basis for its selectivity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Inhibition of ALK2

This compound functions as a type I ATP-competitive inhibitor of the ALK2 kinase domain. By binding to the ATP-binding pocket of ALK2, it prevents the phosphorylation of the receptor's glycine-serine (GS) rich domain, a critical step in the activation of the downstream signaling cascade. The core of its mechanism lies in the formation of a single hydrogen bond between the N-1 nitrogen of its pyrazolo[1,5-a]pyrimidine scaffold and the backbone amide of histidine 286 (His286) in the hinge region of the ALK2 kinase domain.

The remarkable selectivity of this compound for ALK2, particularly over the highly homologous ALK5, is attributed to a distinct pattern of water-mediated hydrogen bonds. The 5-quinoline moiety of this compound facilitates the formation of these bonds with Lysine 235 (Lys235) and Glutamate 248 (Glu248) within the ALK2 ATP-binding pocket. This specific interaction is not as favorable in other kinases like ALK5 due to conformational differences and the positioning of surrounding water molecules.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key IC50 values, demonstrating its potency and selectivity profile.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Notes |

| ALK2 (ACVR1) | 1.3 | Primary target |

| ALK1 (ACVRL1) | 2.4 | High potency |

| ALK3 (BMPR1A) | 86 | ~66-fold less potent than ALK2 |

| ALK5 (TGFBR1) | ~12,000 | >9000-fold selectivity for ALK2 over ALK5 |

| RIPK2 | < 100 | Significant off-target |

| ABL1 | < 100 | Significant off-target |

| PDGFR-β | < 100 | Significant off-target |

Table 2: Cell-Based Assay Inhibition

| Assay Type | Cell Line | Ligand/Activator | IC50 (nM) |

| BRE-Luciferase Reporter | C2C12 | caALK2 | 16 |

| BRE-Luciferase Reporter | C2C12 | caALK1 | ~100 |

| BRE-Luciferase Reporter | C2C12 | caALK3 | ~166 |

| BRE-Luciferase Reporter | C2C12 | caALK5 | ~2,000 |

| SMAD1/5/8 Phosphorylation | BMPR2-/- cells | BMP7 | 37 |

| Alkaline Phosphatase (ALP) | C2C12 | BMP6 (ALK2-preferring) | ~10 |

| Alkaline Phosphatase (ALP) | C2C12 | BMP4 (ALK3-preferring) | 40.5 |

caALK refers to constitutively active ALK receptors.

Signaling Pathway

This compound inhibits the canonical BMP signaling pathway. Upon binding of a BMP ligand (e.g., BMP6, BMP7), the type II BMP receptor phosphorylates and activates the type I receptor, ALK2. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of BMP target genes, such as ID1 (Inhibitor of DNA binding 1). This compound blocks the initial phosphorylation step, thereby preventing the entire downstream cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These are based on commonly used methodologies and should be optimized for specific laboratory conditions.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

An In-depth Technical Guide to LDN-212854: A Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN-212854, a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its mechanism of action, selectivity profile, and key experimental protocols relevant to its characterization and application in research settings.

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a Type I receptor serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO) of soft tissues.[1][3][4] These mutations lead to ligand-independent activation of the receptor or aberrant responsiveness to other ligands like Activin A, resulting in enhanced downstream SMAD1/5/8 signaling.[1][5][6]

This compound was developed as a highly potent and selective inhibitor of ALK2, derived from the pyrazolo[1,5-a]pyrimidine scaffold of the earlier inhibitor, dorsomorphin.[1][5][7] Its enhanced selectivity, particularly over other BMP Type I receptors and the closely related TGF-β receptor ALK5, makes it a valuable tool for studying ALK2-mediated signaling and a potential therapeutic candidate for FOP.[5][8][9]

Mechanism of Action and Structural Basis for Selectivity

This compound functions as a Type I, ATP-competitive inhibitor.[3][4][7] It binds to the ATP-binding pocket of the ALK2 kinase domain, forming a single, critical hydrogen bond with the hinge residue His286.[3][4][7] This interaction prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the kinase, which in turn inhibits the phosphorylation of downstream SMAD1/5/8 proteins.[8][10][11]

The remarkable selectivity of this compound is attributed to its 5-quinoline moiety.[4][7][8] Structural studies have revealed that this group facilitates a unique pattern of water-mediated hydrogen bonds with residues Lys235 and Glu248 within the ALK2 binding pocket.[1][3][7][9] This specific conformation and water network are not favored in the binding pockets of other kinases, such as ALK5, which contributes to the nearly 7000-fold selectivity for ALK2 over ALK5.[1][8][9]

Quantitative Data: Kinase Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high potency for ALK2 and selectivity over other related kinases.

| Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. ALK2) | Reference |

| ALK2 (ACVR1) | 1.3 | 1 | [10][12] |

| ALK1 (ACVRL1) | 2.4 | ~2 | [10][12] |

| ALK3 (BMPR1A) | 85.8 | ~66 | [12] |

| ALK4 (ACVR1B) | 2133 | ~1641 | [12] |

| ALK5 (TGFBR1) | 9276 | ~7135 | [12] |

| RIPK2 | < 100 | - | [8] |

| ABL1 | < 100 | - | [8] |

| PDGFR-β | < 100 | - | [8] |

| PDGFR-α | > 300 | - | [8] |

| VEGFR2 (KDR) | > 300 | - | [8] |

| KIT | > 300 | - | [8] |

Table 1: Summary of this compound IC₅₀ values against various kinases. The data highlights the compound's potent inhibition of ALK2 and its selectivity over other BMP and TGF-β family type I receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

This protocol describes a method to determine the IC₅₀ of this compound against purified ALK2 kinase using a luminescence-based assay that measures ADP production.

Materials:

-

Purified recombinant ALK2 kinase domain

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

-

Substrate (e.g., Casein or a synthetic peptide)

-

ATP solution

-

This compound stock solution (in DMSO)

-

384-well or 96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., <1%). Include a DMSO-only vehicle control (100% activity) and a no-enzyme control (background).

-

Reaction Setup: To the wells of a microplate, add 1) the diluted inhibitor or vehicle and 2) the purified ALK2 enzyme (e.g., 2.5 nM final concentration).[8]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be close to the Kₘ for the specific kinase to ensure accurate IC₅₀ determination.[16]

-

Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60-120 minutes).[13]

-

Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This protocol details how to assess the ability of this compound to inhibit BMP-induced SMAD signaling in a cellular context.

Materials:

-

Cell line (e.g., C2C12 myoblasts, HepG2, or BMPR2-/- Pulmonary Artery Smooth Muscle Cells)[8]

-

Cell culture medium and serum

-

Recombinant BMP ligand (e.g., BMP6 or BMP7)[8]

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.

-

Serum Starvation: Reduce background signaling by serum-starving the cells for several hours (e.g., 4-16 hours) prior to treatment.

-

Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 20 ng/mL BMP7) for a short period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[8]

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total SMAD1/5/8 and a loading control like β-actin.

This protocol describes the use of this compound in a transgenic mouse model of FOP to assess its ability to prevent heterotopic ossification.

Model:

-

Inducible transgenic mouse model expressing a constitutively active ALK2 mutant (e.g., ALK2Q207D or ALK2R206H).[8][9][10] Heterotopic ossification is typically induced by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre), which activates the mutant transgene expression locally.[8]

Materials:

-

Transgenic FOP mouse model

-

This compound

-

Vehicle for injection (e.g., a solution of DMSO, PEG300, Tween80, and water)[12]

-

Ad.Cre

-

Micro-CT or X-ray imaging system

-

Histology reagents (Alizarin Red and Alcian Blue stains)

Procedure:

-

Induction of HO: At a specific age (e.g., postnatal day 7), induce HO by injecting Ad.Cre into a target muscle (e.g., gastrocnemius or hindlimb).[8]

-

Drug Administration:

-

Divide mice into treatment groups: Vehicle control and this compound.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose is 6 mg/kg, administered twice daily.[10][12]

-

Begin treatment shortly after Ad.Cre injection and continue for a specified duration (e.g., 4 weeks).[10]

-

-

Monitoring: Monitor the animals for general health and any adverse effects throughout the study.

-

Assessment of HO:

-

At the end of the treatment period, euthanize the mice.

-

Imaging: Use micro-CT or X-ray imaging to visualize and quantify the volume of heterotopic bone formation in the treated limbs.[8]

-

Histology: Dissect the treated limbs, fix, and prepare histological sections. Stain with Alizarin Red (for mineralized bone) and Alcian Blue (for cartilage) to assess the extent and characteristics of the ectopic tissue.[8]

-

-

Data Analysis: Compare the volume of heterotopic bone and histological findings between the vehicle-treated and this compound-treated groups to determine the efficacy of the inhibitor.

Conclusion

This compound is a potent and highly selective inhibitor of the ALK2 kinase. Its ability to discriminate between ALK2 and other closely related BMP and TGF-β family receptors is a significant advancement.[8] This selectivity, combined with its demonstrated efficacy in preclinical models of FOP, establishes this compound as a critical chemical probe for dissecting the roles of ALK2 in physiology and disease.[8][9][10] The data and protocols presented in this guide provide a foundational resource for researchers utilizing this compound to investigate BMP signaling and develop potential therapeutics for ALK2-driven pathologies.

References

- 1. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com.cn [promega.com.cn]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Structural basis for the potent and selective binding of this compound to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Horizon of a Therapy for Rare Genetic Diseases: A “Druggable” Future for Fibrodysplasia Ossificans Progressiva [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. selleck.co.jp [selleck.co.jp]

- 13. promega.com.cn [promega.com.cn]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

LDN-212854: A Technical Guide to a Selective ALK2 Inhibitor for BMP Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the transforming growth factor-beta (TGF-β) superfamily, essential for embryonic development, tissue homeostasis, and cellular differentiation.[1][2] BMP ligands, by binding to and assembling heterotetrameric receptor complexes of type I and type II serine/threonine kinases, initiate a signaling cascade that primarily regulates gene expression through the phosphorylation of SMAD transcription factors.[2][3]

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a BMP type I receptor. Gain-of-function mutations in the gene encoding ALK2 are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO) in soft and connective tissues.[4][5] This has made ALK2 a significant therapeutic target.[5][6]

LDN-212854 is a potent, small-molecule inhibitor of the BMP type I receptor kinases.[1][7] It is a pyrazolo[1,5-a]pyrimidine derivative, developed as a structural isomer of the pan-BMP inhibitor LDN-193189.[8] Notably, this compound exhibits a significant bias towards ALK2, providing researchers with a valuable tool to dissect ALK2-specific functions and offering a more targeted approach for therapeutic development in conditions like FOP.[1][4][5] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action: Selective Inhibition of ALK2

The canonical BMP signaling pathway is initiated when a BMP ligand dimer binds to a type II receptor, which then recruits and phosphorylates the glycine-serine rich (GS) domain of a type I receptor, such as ALK2.[6] This activation of the ALK2 kinase domain enables it to phosphorylate receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][3] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2][9]

This compound functions as an ATP-competitive inhibitor.[4][10] It binds to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of R-SMADs and thereby blocking the downstream signaling cascade.[4] The crystal structure of ALK2 in complex with this compound reveals that its 5-quinoline moiety facilitates a unique pattern of water-mediated hydrogen bonds, which contributes to its enhanced selectivity for ALK2 over other BMP type I receptors like ALK3 and the TGF-β receptor ALK5.[4][10][11]

Data Presentation: Potency and Selectivity Profile

The efficacy of this compound is defined by its high potency against ALK2 and its selectivity over other related kinases.

Table 1: In Vitro Kinase Inhibition Profile

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various type I receptors. Data is derived from cell-free enzymatic assays.

| Kinase Target | This compound IC₅₀ (nM) | Comparative Compound (LDN-193189) IC₅₀ (nM) | Reference |

| ALK2 | 1.3 | 0.8 | [12] |

| ALK1 | 2.4 | 1.9 | [12] |

| ALK3 | ~86 | ~4.1 | [1] |

| ALK5 (TGF-βR1) | >12,000 | ~140 | [1] |

Table 2: Cell-Based Assay Potency

This table shows the potency of this compound in cellular environments, measuring its ability to inhibit downstream effects of BMP signaling.

| Assay | Cell Line | Ligand | This compound IC₅₀ (nM) | Reference |

| SMAD1/5/8 Phosphorylation | BMPR2-/- PASMCs | BMP7 | 37 | [12][13] |

| Alkaline Phosphatase (ALP) Expression | C2C12 | BMP6 (ALK2-mediated) | ~10 | [1] |

| Alkaline Phosphatase (ALP) Expression | C2C12 | BMP4 (ALK3-mediated) | ~40.5 | [1] |

Table 3: Selectivity Ratios

Selectivity is crucial for minimizing off-target effects. This compound demonstrates a marked improvement in selectivity for BMP signaling over TGF-β signaling and for ALK2 over ALK3.

| Selectivity Metric | Ratio for this compound | Ratio for LDN-193189 | Reference |

| ALK5 / ALK2 (BMP vs. TGF-β) | ~7000-fold | ~175-fold | [1][4] |

| ALK3 / ALK2 | ~66-fold | ~21-fold | [4] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

In Vitro Kinase Assay (Radiometric or Luminescence)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Objective: To determine the IC₅₀ of this compound against purified ALK kinase domains.

-

Materials:

-

Methodology:

-

Add kinase, substrate, and this compound (at varying concentrations) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay).

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

For Radiometric Assay: Terminate the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (incorporated into the substrate) using a scintillation counter.

-

For Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based SMAD Phosphorylation Assay (In-Cell Western)

This assay measures the phosphorylation of SMAD proteins within cells, providing a direct readout of BMP pathway activation in a more biologically relevant context.[8][15]

-

Objective: To quantify the inhibition of ligand-induced SMAD1/5/8 phosphorylation by this compound in cells.

-

Materials:

-

Cell line (e.g., C2C12 myoblasts, BMPR2-deficient PASMCs).[1]

-

BMP ligand (e.g., 20 ng/mL BMP7) or TGF-β ligand (e.g., 5 ng/mL TGF-β1).[1]

-

This compound serial dilutions.

-

Primary antibodies: Rabbit anti-phospho-SMAD1/5/8, Mouse anti-β-actin (for normalization).

-

Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse.

-

Formaldehyde for fixation, Triton X-100 for permeabilization.

-

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with a specific ligand (e.g., BMP7) for 30 minutes at 37°C.[1]

-

Fix the cells with formaldehyde, then permeabilize with Triton X-100.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against pSMAD1/5/8 and a normalization protein (e.g., β-actin).

-

Wash, then incubate with corresponding fluorescently labeled secondary antibodies.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for pSMAD relative to the normalization protein. Determine the IC₅₀ from the dose-response curve.

-

In Vivo Heterotopic Ossification (HO) Mouse Model

This animal model is critical for evaluating the efficacy of inhibitors in a physiological disease context, particularly for FOP.[1]

-

Objective: To assess the ability of this compound to prevent injury-induced heterotopic bone formation.

-

Model: Transgenic mice expressing an inducible, constitutively-active ALK2 mutant (e.g., ALK2Q207D).[1][16]

-

Methodology:

-

Administer this compound or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal injection at 6 mg/kg, twice daily).[12][13]

-

Induce HO by injecting an adenovirus expressing Cre recombinase (Ad.Cre) into the hindlimb muscle, which activates the mutant ALK2 transgene.[1]

-

Continue treatment for the duration of the study (e.g., 4 weeks).[12]

-

Monitor bone formation using non-invasive imaging techniques like micro-computed tomography (µCT) or X-ray.[1]

-

At the end of the study, harvest the limbs for histological analysis.

-

Stain tissue sections with Alizarin Red (for mineralized bone) and Alcian Blue (for cartilage) to visualize and quantify the extent of HO.[1]

-

Compare the volume of heterotopic bone between the this compound-treated and vehicle-treated groups. Studies show that this compound potently inhibits heterotopic ossification in this model.[1][12]

-

Conclusion

This compound is a powerful and selective chemical probe for investigating ALK2-mediated BMP signaling. Its high potency and, most importantly, its selectivity for ALK2 over other BMP type I receptors and the TGF-β receptor ALK5, make it superior to earlier-generation inhibitors like dorsomorphin and LDN-193189 for specific applications.[1][4] It has proven effective in both in vitro cellular assays and in vivo models of FOP, where it potently prevents heterotopic ossification.[1][12] For researchers in bone biology, developmental biology, and drug discovery, this compound provides a refined tool to elucidate the specific roles of ALK2 in health and disease and serves as a foundational compound for the development of next-generation therapeutics for ALK2-driven pathologies. While it has shown promise in preclinical models, it has not yet advanced into clinical trials.[17]

References

- 1. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 4. Structural basis for the potent and selective binding of this compound to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for the potent and selective binding of this compound to the BMP receptor kinase ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Pharmacologic Strategies for Assaying BMP Signaling Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Discovery and Synthesis of LDN-212854: A Selective ALK2 Inhibitor for Bone Morphogenetic Protein (BMP) Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212854 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. Its discovery represents a significant advancement in the development of chemical probes to dissect the complexities of BMP signaling, which is crucial in embryonic development, tissue homeostasis, and various pathologies, including fibrodysplasia ossificans progressiva (FOP). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biochemical and cellular activities, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The bone morphogenetic protein (BMP) signaling pathway, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of biological processes.[1] Dysregulation of this pathway is implicated in several diseases, making its components attractive therapeutic targets. A key family of proteins in this pathway are the BMP type I receptors, also known as Activin receptor-like kinases (ALKs). Due to the high degree of homology among ALK isoforms (ALK1, ALK2, ALK3, ALK6), developing selective inhibitors has been a significant challenge.[1]

This compound emerged from a focused effort to improve the selectivity of existing BMP inhibitors, such as dorsomorphin and LDN-193189.[2][3] While potent, these earlier compounds exhibited pan-BMP receptor inhibition and off-target effects, limiting their utility for interrogating the specific functions of individual ALK receptors.[4][5] this compound was designed to preferentially target ALK2, a receptor whose gain-of-function mutations are the primary cause of the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification.[5][6] This guide details the scientific journey from the discovery of this biased inhibitor to its synthesis and functional characterization.

Discovery and Rationale for Development

The development of this compound was a structure-guided effort to enhance selectivity for ALK2 over other BMP type I receptors and, importantly, over the closely related TGF-β type I receptor, ALK5. Inhibition of ALK5 is associated with known toxicities. The parent compound, LDN-193189, while a potent BMP inhibitor, showed limited selectivity between the BMP receptors and had some cross-reactivity with ALK5.[1]

The key structural modification leading to this compound was the repositioning of a quinoline moiety. This compound was synthesized by combining the 5-quinoline group of another compound, LDN-193719, with the phenyl-piperazine substituent of LDN-193189.[1] This seemingly subtle change from a 4-quinoline (in LDN-193189) to a 5-quinoline resulted in a remarkable increase in selectivity.[2] Crystallographic studies revealed that the 5-quinoline moiety of this compound forms a distinct pattern of water-mediated hydrogen bonds with Lys235 and Glu248 in the ALK2 kinase domain.[2][3][6] This specific interaction is not as favorable in other ALK isoforms, providing a structural basis for its enhanced selectivity.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative synthetic protocol based on published methods for analogous compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

-

To a solution of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (1.0 eq) in dimethylformamide (DMF), add N-iodosuccinimide (1.05 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the mixture with water and brine, then extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 5-(piperazin-1-yl)quinoline

-

In a reaction vessel, combine 5-bromoquinoline (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as 1,4-dioxane.

-

Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Heat the mixture under an inert atmosphere (e.g., argon) at a temperature of 100-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with a suitable solvent and filter to remove inorganic salts.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

-

Combine 3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (1.0 eq) and 5-(piperazin-1-yl)quinoline (1.1 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add a copper(I) iodide catalyst and a base such as potassium carbonate.

-

Heat the reaction mixture at 120-140 °C for 24-48 hours.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. Researchers should refer to the supporting information of relevant publications for precise reaction conditions and characterization data.

Biological Activity and Data Presentation

This compound has been extensively characterized for its potency and selectivity against a panel of kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| ALK2 (ACVR1) | 1.3 |

| ALK1 (ACVRL1) | 2.4 |

| ALK3 (BMPR1A) | 85.8 |

| ALK5 (TGFBR1) | >10,000 |

| ALK4 | >10,000 |

| ALK6 | >10,000 |

| RIPK2 | <100 |

| ABL1 | <100 |

| PDGFR-β | <100 |

| PDGFR-α | >300 |

| VEGFR2 | >300 |

| KIT | >300 |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Ligand | IC50 (nM) |

| SMAD1/5/8 Phosphorylation | BMPR2-/- cells | BMP7 | 37 |

| Hepcidin Expression | Potent Inhibition | ||

| Osteogenic Differentiation | Potent Inhibition |

Signaling Pathway and Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK2 kinase domain.[6] It binds to the ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8). The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), which subsequently form a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

ALK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant ALK2 enzyme

-

Substrate (e.g., Casein)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

This compound (or other inhibitors)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer with a final DMSO concentration not exceeding 1%.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Add 2 µl of ALK2 enzyme solution.

-

Add 2 µl of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Caption: Workflow for the ALK2 Kinase Inhibition Assay.

In-Cell Western Assay for SMAD1/5/8 Phosphorylation

This assay quantifies the level of phosphorylated SMAD1/5/8 in cells in response to BMP signaling and its inhibition.

Materials:

-

Cells responsive to BMP signaling (e.g., C2C12 myoblasts)

-

96-well plates (black-walled for fluorescence)

-

BMP ligand (e.g., BMP7)

-

This compound

-

Fixation solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)

-

Primary antibodies (anti-phospho-SMAD1/5/8 and a normalization antibody, e.g., anti-GAPDH or anti-total SMAD1)

-

Fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and 800CW)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

-

Seed cells in a 96-well plate and grow to desired confluency.

-

Starve cells in serum-free media if necessary.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate cells with a BMP ligand for 30-60 minutes.

-

Fix the cells with fixation solution for 20 minutes at room temperature.

-

Wash the cells with wash buffer.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Wash the cells.

-

Block the cells with blocking buffer for 1.5 hours.

-

Incubate with primary antibodies (e.g., rabbit anti-phospho-SMAD1/5/8 and mouse anti-GAPDH) overnight at 4°C.

-

Wash the cells.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD) for 1 hour at room temperature in the dark.

-

Wash the cells extensively.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity and normalize the phospho-SMAD signal to the normalization protein signal.

In Vivo Heterotopic Ossification Mouse Model

This model is used to assess the efficacy of this compound in preventing injury-induced heterotopic ossification in a genetically susceptible mouse model of FOP.

Materials:

-

Inducible transgenic mutant ALK2 mouse model (e.g., Acvr1R206H)

-

Inducing agent (e.g., tamoxifen or doxycycline, depending on the Cre system)

-

Cardiotoxin

-

This compound formulated for in vivo administration

-

Micro-CT or X-ray imaging system

Procedure:

-

Induce the expression of the mutant ALK2 transgene in the mice according to the specific model's protocol.

-

Administer this compound or vehicle control to the mice (e.g., via intraperitoneal injection) starting prior to injury.

-

Induce muscle injury by injecting cardiotoxin into the gastrocnemius muscle of one hind limb. The contralateral limb can be injected with saline as a control.

-

Continue daily or twice-daily administration of this compound for the duration of the experiment (e.g., 14-28 days).

-

Monitor the mice for any adverse effects and for limb mobility.

-

At the end of the study, euthanize the mice and harvest the hind limbs.

-

Quantify the volume of heterotopic bone formation using micro-CT or X-ray analysis.

Conclusion

This compound is a valuable chemical tool for the study of BMP signaling. Its high potency and selectivity for ALK2 make it particularly useful for investigating the specific roles of this receptor in health and disease.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. The continued use and further development of such selective inhibitors will undoubtedly lead to a deeper understanding of the intricate BMP signaling network and may pave the way for novel therapeutic strategies for diseases like FOP and other conditions involving aberrant ALK2 activity.

References

- 1. Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy - Google Patents [patents.google.com]

- 3. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

LDN-212854: A Technical Guide for Fibrodysplasia Ossificans Progressiva Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues. The disease is driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. This hyperactivity of ALK2 leads to aberrant downstream signaling and subsequent bone formation. LDN-212854 is a potent and selective small molecule inhibitor of BMP type I receptor kinases, with a notable bias for ALK2. Developed as a derivative of earlier compounds like dorsomorphin and LDN-193189, this compound offers significantly improved selectivity for BMP pathways over the closely related TGF-β and Activin signaling pathways. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and its application in FOP research.

Introduction to FOP and the BMP Signaling Pathway

FOP is caused by mutations in the ACVR1 gene, with the most common mutation being a substitution at codon 206 (c.617G>A; R206H), which accounts for approximately 97% of cases.[1] This mutation renders the ALK2 receptor hyperactive, leading to excessive signaling through the BMP pathway.[2][3]

The canonical BMP signaling cascade is initiated when a BMP ligand binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors.[4][5] The constitutively active type II receptor then phosphorylates and activates the type I receptor (e.g., ALK2). Activated ALK2, in turn, phosphorylates the downstream effector proteins, SMADs 1, 5, and 8/9. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis.[1] In FOP, the mutated ALK2 receptor can be activated by ligands like Activin A, which do not normally trigger this pathway, leading to uncontrolled bone formation.[1]

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that targets the kinase domain of BMP type I receptors.[6] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, derived from the first-generation BMP inhibitor, dorsomorphin.[4][6] The key innovation in this compound is the substitution of a 5-quinoline moiety, which significantly enhances its selectivity for ALK2.[6]

The crystal structure of ALK2 in complex with this compound reveals that the compound binds to the kinase hinge region, forming a hydrogen bond with His286.[6][7] Its increased selectivity is attributed to a distinct pattern of water-mediated hydrogen bonds involving Lys235 and Glu248 in the inactive kinase conformation, a feature that is less favorable in other receptors like ALK3 and ALK5.[6][8][9][10] This structural basis explains its potent and preferential inhibition of ALK2.

Below is a diagram illustrating the BMP signaling pathway in FOP and the inhibitory action of this compound.

Figure 1. FOP Pathophysiology and this compound Mechanism of Action.

Quantitative Data and In Vitro Efficacy

This compound demonstrates low nanomolar potency against ALK2 and high selectivity over other kinases. The tables below summarize the inhibitory concentrations (IC₅₀) from key preclinical studies.

Table 1: IC₅₀ Values for this compound Against BMP/TGF-β Family Receptors

| Target Kinase | Assay Type | IC₅₀ (nM) | Selectivity vs. ALK2 | Reference |

| ALK2 (ACVR1) | Kinase Assay | 1.3 | - | [11] |

| ALK1 (ACVRL1) | Kinase Assay | 2.4 | 1.8x | [11] |

| caALK2 | BRE-Luciferase | ~10 | - | [12] |

| caALK3 (BMPR1A) | BRE-Luciferase | 153 | ~15x | [12] |

| ALK5 (TGFBR1) | Kinase Assay | >12,000 | >9000x | [4][12] |

caALK refers to constitutively active forms of the receptor used in cell-based assays.

Table 2: IC₅₀ Values of this compound in Cell-Based Functional Assays

| Assay | Cell Line | Ligand/Stimulus | Measured Output | IC₅₀ (nM) | Reference |

| Osteogenic Differentiation | C2C12 | BMP6 (ALK2-dependent) | Alkaline Phosphatase | ~10 | [12] |

| Osteogenic Differentiation | C2C12 | BMP4 (ALK3-dependent) | Alkaline Phosphatase | 40.5 | [12] |

| Hepcidin Expression | HepG2 | IL-6 (ALK3-dependent) | Hepcidin mRNA | ~125 | [12] |

| SMAD1/5/8 Phosphorylation | BMPR2-/- cells | BMP7 | pSMAD1/5/8 levels | 37 | [11] |

Table 3: Off-Target Kinase Inhibition Profile

Significant off-target activity was noted for a few kinases, particularly at higher concentrations.

| Off-Target Kinase | IC₅₀ (nM) | Reference |

| RIPK2 | < 100 | [12] |

| ABL1 | < 100 | [12] |

| PDGFR-β | < 100 | [12] |

These data highlight the compound's potent inhibition of ALK2 and its functional consequences on osteogenic differentiation. The >9000-fold selectivity against ALK5 is a significant advantage, potentially minimizing side effects associated with inhibiting the TGF-β pathway.[6][12]

In Vivo Efficacy in FOP Models

This compound has demonstrated significant efficacy in preventing heterotopic ossification in mouse models of FOP.

-

Inducible caALK2Q207D Transgenic Mouse Model : In this model, localized expression of a constitutively active form of ALK2 is induced by an adenoviral Cre recombinase injection.[13] Treatment with this compound (e.g., 6 mg/kg, intraperitoneal injection, twice daily) potently inhibited the formation of heterotopic bone, preserving limb mobility and function in the majority of treated mice.[4][11][12] The efficacy was comparable to that of the less selective inhibitor LDN-193189.[4][12]

-

ACVR1R206H Knock-in Mouse Model : This model more accurately reflects the human FOP genetic landscape.[13][14] this compound has also shown notable efficacy in this model.[6]

These in vivo studies confirm that the selective inhibition of ALK2 by this compound is a viable therapeutic strategy for preventing HO in FOP.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to characterize ALK2 inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation activity of a purified kinase.

Objective: To determine the IC₅₀ of this compound against ALK2 and other kinases.

Materials:

-

Recombinant purified ALK2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™)

-

Substrate (e.g., generic peptide substrate like Myelin Basic Protein)

-

This compound stock solution (in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeling methods

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.

-

Add the diluted compound or vehicle (DMSO control) to the wells of a 96-well plate.

-

Add the ALK2 enzyme and substrate solution to each well and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding ADP-Glo™ Reagent).

-

Measure the remaining ATP (luminescence) or the incorporation of ³²P into the substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

C2C12 Cell Alkaline Phosphatase (ALP) Assay

This cell-based assay measures a key marker of osteoblast differentiation.

Objective: To assess the functional inhibition of BMP-induced osteogenic differentiation by this compound.

Materials:

-

C2C12 myoblast cell line

-

DMEM, 10% FBS, Penicillin-Streptomycin

-

Recombinant BMP6 or BMP4

-

This compound

-

ALP assay buffer and substrate (e.g., p-nitrophenyl phosphate, pNPP)

-

96-well cell culture plates

Protocol:

-

Seed C2C12 cells in 96-well plates and allow them to attach overnight.

-

Replace the medium with low-serum medium (e.g., 0.5% FBS).

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Add BMP ligand (e.g., BMP6 to assess ALK2-mediated signaling or BMP4 for ALK3) to stimulate differentiation.

-

Incubate for 72 hours.

-

Wash the cells with PBS and lyse them with a lysis buffer (e.g., Triton X-100 based).

-

Add the ALP substrate (pNPP) to the cell lysate and incubate at 37°C until a yellow color develops.

-

Measure the absorbance at 405 nm using a plate reader.

-

Normalize ALP activity to total protein content (e.g., via BCA assay).

-

Calculate the IC₅₀ for inhibition of BMP-induced ALP activity.

The workflow for this type of cell-based assay is visualized below.

Figure 2. General Workflow for a Cell-Based Osteogenic Assay.

Summary and Future Directions

This compound represents a significant advancement in the development of targeted therapies for FOP. Its high potency and, crucially, its selectivity for ALK2 over other BMP and TGF-β receptors, make it a valuable tool for dissecting the specific roles of ALK2 in both normal physiology and disease.[12] Preclinical data strongly support its efficacy in preventing heterotopic ossification in relevant animal models.[4][12]

The logical relationship between the disease, its genetic cause, and the therapeutic intervention is summarized in the diagram below.

Figure 3. Logical Framework for this compound Intervention in FOP.

While this compound itself has not advanced into clinical trials, it has been a foundational research tool that has paved the way for other selective ALK2 inhibitors currently under clinical investigation.[15] Future research will likely focus on optimizing the pharmacokinetic properties and minimizing the off-target effects of ALK2 inhibitors to develop a safe and effective treatment for FOP. The data and protocols presented here provide a comprehensive resource for scientists continuing this vital work.

References

- 1. ijbs.org [ijbs.org]

- 2. BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural basis for the potent and selective binding of this compound to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of LDN-212854

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2). Its high affinity and selectivity for ALK2 over other BMP receptors and TGF-β receptors have made it a valuable tool for studying ALK2-mediated signaling and a promising therapeutic candidate for conditions driven by excessive ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-(6-(4-(1-Piperazinyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline, possesses a pyrazolo[1,5-a]pyrimidine scaffold.[1] This core structure is crucial for its interaction with the ATP-binding pocket of protein kinases. The molecule's key structural features include a piperazine moiety and a 5-quinoline group, which contribute to its potency and selectivity.[2][3]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(6-(4-(1-Piperazinyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | [1] |

| Molecular Formula | C25H22N6 | |

| Molecular Weight | 406.48 g/mol | |

| CAS Number | 1432597-26-6 | |

| Appearance | White to off-white solid | N/A |

| Solubility | DMSO: ≥ 30 mg/mL (73.80 mM) Suspended solution (10% DMSO >> 90% (20% SBE-β-CD in saline)): 2.5 mg/mL (6.15 mM) | [4] |

| pKa | Data not available in publicly accessible literature | N/A |

| Melting Point | Data not available in publicly accessible literature | N/A |

Mechanism of Action and Biological Properties

This compound is a type I ATP-competitive inhibitor of ALK2.[3][4] It binds to the hinge region of the ALK2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of the receptor.[2][3] A key interaction is a hydrogen bond formed between the N-1 nitrogen of the pyrazolo[1,5-a]pyrimidine core and the backbone amide of Histidine 286 in ALK2.[2][3] The selectivity of this compound for ALK2 is attributed to a distinct pattern of water-mediated hydrogen bonds involving the 5-quinoline moiety and residues Lysine 235 and Glutamate 248 within the ALK2 ATP-binding pocket.[3]

By inhibiting ALK2, this compound effectively blocks the downstream phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8), which are the primary signal transducers of the canonical BMP signaling pathway. This inhibition prevents the translocation of phosphorylated SMADs to the nucleus and the subsequent transcription of BMP target genes.

In Vitro Activity

This compound demonstrates high potency in inhibiting ALK2 kinase activity. Its selectivity for ALK2 over other related kinases is a key feature, as summarized in the table below.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| ALK2 (ACVR1) | 1.3 | |

| ALK1 | 2.40 | |

| ALK3 (BMPR1A) | 85.8 | |

| ALK4 | 2,133 | [1] |

| ALK5 (TGFBR1) | 9,276 | [1] |

| RIPK2 | < 100 | [1] |

| ABL1 | < 100 | [1] |

| PDGFR-β | < 100 | [1] |

Experimental Protocols

In Vitro ALK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method for determining the in vitro potency of this compound against ALK2 using a commercially available luminescence-based kinase assay.

Materials:

-

Recombinant ALK2 enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 1 pM to 10 µM).

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.

-

Add 10 µL of a solution containing the ALK2 enzyme and substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for ALK2.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

-

Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

-

Cell culture medium and supplements

-

Recombinant BMP ligand (e.g., BMP-2, BMP-6, or BMP-7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total-SMAD1/5/8

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a BMP ligand for a specified time (e.g., 30-60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total SMAD1/5/8 as a loading control.

-

Quantify the band intensities and normalize the phospho-SMAD signal to the total SMAD signal.

-

Conclusion

This compound is a highly potent and selective inhibitor of ALK2, a key component of the BMP signaling pathway. Its well-defined chemical structure and mechanism of action, coupled with its demonstrated efficacy in cellular and in vivo models, make it an indispensable tool for research into ALK2-mediated physiological and pathological processes. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other ALK2 inhibitors. Further research into its physicochemical properties, such as pKa and melting point, would provide a more complete profile of this important molecule.

References

LDN-212854 as a Selective Probe for ALK2 Function: A Technical Guide

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway.[1] This pathway is essential for embryonic development, tissue homeostasis, and bone formation.[2][3] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO).[4][5] Understanding the specific functions of ALK2 amidst the highly homologous family of BMP type I receptors (including ALK1, ALK3, and ALK6) requires highly selective chemical probes.[6]

LDN-212854 is a potent, ATP-competitive small molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[4][5] It was developed to provide a higher degree of selectivity for ALK2 over other BMP type I receptors and, most notably, over the closely related TGF-β and Activin type I receptors (ALK4, ALK5).[2][7] This selectivity makes this compound an invaluable tool for researchers to dissect ALK2-specific signaling events, validate its role as a therapeutic target, and investigate the pathophysiology of diseases like FOP.[2][4] This guide provides a comprehensive overview of this compound, its biochemical profile, detailed experimental protocols for its use, and its application in studying ALK2 function.

Mechanism of Action and Structural Basis for Selectivity

This compound functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates, the SMAD proteins (SMAD1/5/8).[8][9] The inhibitor binds to the hinge region of the kinase, with the core pyrazolo[1,5-a]pyrimidine forming a critical hydrogen bond with the backbone of His286.[5]

The enhanced selectivity of this compound compared to its predecessor, LDN-193189, stems from the substitution of a 4-quinoline moiety with a 5-quinoline group.[5] While a seemingly minor change, this modification alters the inhibitor's interaction within the kinase pocket. Crystal structure analysis reveals that the 5-quinoline moiety facilitates a unique pattern of water-mediated hydrogen bonds with two key residues, Lys235 and Glu248, within the inactive conformation of ALK2.[4][5] This specific interaction network is less favorable in other kinases like ALK5, contributing to the remarkable selectivity of this compound for ALK2.[5][6]

Quantitative Profile: Potency and Selectivity

The utility of this compound as a chemical probe is defined by its high potency against ALK2 and its selectivity against other kinases. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Biochemical Kinase Inhibition Profile

| Target Kinase | IC50 (nM) | Source |

|---|---|---|

| ALK2 (ACVR1) | 1.3 | [10] |

| ALK1 (ACVRL1) | 2.4 | [10] |

| ALK3 (BMPR1A) | - | - |

| ALK5 (TGFBR1) | >10,000 |[2] |

Table 2: Cellular Potency and Selectivity

| Assay Type | Cell Line | Target Pathway | IC50 (nM) | Source |

|---|---|---|---|---|

| BRE-Luciferase | C2C12 | caALK2 | 16 | [2] |

| BRE-Luciferase | C2C12 | caALK1 | ~100 | [2][11] |

| BRE-Luciferase | C2C12 | caALK3 | 153 | [2] |

| pSMAD1/5/8 Inhibition | BMPR2-/- PASMCs | BMP7/ALK2 | 37 | [2][10] |

| Alkaline Phosphatase | C2C12 | BMP6 (ALK2-mediated) | ~10 | [2] |

| Alkaline Phosphatase | C2C12 | BMP4 (ALK3-mediated) | 40.5 |[2] |

Table 3: Profile Against Key Off-Target Kinases

| Off-Target Kinase | IC50 (nM) | Source |

|---|---|---|

| RIPK2 | < 100 | [2] |

| ABL1 | < 100 | [2] |

| PDGFR-β | < 100 | [2] |

| PDGFR-α | > 300 | [2] |

| VEGFR2 (KDR) | > 300 | [2] |

| c-KIT | > 300 |[2] |

Note: The selectivity of this compound for ALK2 over ALK5 has been reported to be greater than 9,000-fold.[5] While potent, researchers should be aware of potential off-target effects on kinases like RIPK2, especially at higher concentrations.[2]

Visualizing ALK2 Signaling and Inhibition

Understanding the mechanism of this compound requires visualizing its place within the canonical BMP signaling pathway.

References

- 1. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Structural basis for the potent and selective binding of this compound to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Development of an ALK2-Biased BMP Type I Receptor Kinase Inhibitor - American Chemical Society - Figshare [acs.figshare.com]

- 8. What are the therapeutic candidates targeting ALK2? [synapse.patsnap.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LDN-212854: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of LDN-212854, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as ALK2. This compound was developed as a more selective analog of earlier BMP inhibitors like dorsomorphin and LDN-193189.[1][2][3] Its development represents a significant advancement in creating tools to dissect the roles of individual BMP receptors and offers a promising therapeutic candidate for conditions driven by excessive ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the intracellular kinase domain of BMP type I receptors.[2][4] Crystal structure analysis of ALK2 in complex with this compound reveals that the inhibitor binds to the kinase hinge region, a typical interaction for type I kinase inhibitors.[2][4] A single hydrogen bond is formed between the N-1 nitrogen of the compound's pyrazolo[1,5-a]pyrimidine core and the backbone nitrogen of His286 in ALK2.[2][4]

The enhanced selectivity of this compound for ALK2 over other BMP receptors (like ALK3) and particularly over TGF-β receptors (like ALK5) is attributed to its 5-quinoline moiety.[2] This group facilitates a unique pattern of water-mediated hydrogen bonds with Lys235 and Glu248 within the ATP-binding pocket, an interaction less favorable in other kinases.[2][3][4] By occupying the ATP-binding site, this compound prevents the transfer of phosphate from ATP to downstream signaling molecules, thereby inhibiting the canonical BMP signaling cascade.

References

- 1. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the potent and selective binding of this compound to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

LDN-212854: A Selective ALK2 Inhibitor for the Attenuation of Heterotopic Ossification

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Heterotopic ossification (HO) is the pathological formation of bone in soft tissues, a debilitating condition often arising from trauma, certain genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP), and as a complication of surgical procedures. The Bone Morphogenetic Protein (BMP) signaling pathway, particularly through the Activin receptor-like kinase 2 (ALK2), plays a pivotal role in the pathogenesis of HO. LDN-212854 has emerged as a potent and selective small molecule inhibitor of ALK2, demonstrating significant promise in preclinical models of HO. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation in the context of heterotopic ossification.

Introduction to this compound

This compound is a pyrazolo[1,5-a]pyrimidine-based compound derived from the dorsomorphin scaffold.[1] It was developed as a more selective inhibitor of BMP type I receptors, with a notable bias towards ALK2.[2][3] This enhanced selectivity for ALK2 over other BMP type I receptors, such as ALK1 and ALK3, and particularly over the TGF-β type I receptor ALK5, minimizes off-target effects and associated toxicities, making it a valuable tool for both research and potential therapeutic development.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the ALK2 kinase domain.[1] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of downstream signaling molecules, primarily the SMAD proteins 1, 5, and 8.[4][5] In the canonical BMP signaling pathway, the binding of a BMP ligand (e.g., BMP6, BMP7) to a complex of type I (ALK2) and type II BMP receptors leads to the phosphorylation of ALK2 by the constitutively active type II receptor. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs 1/5/8). These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis.[4][5][6] this compound effectively blocks this cascade at the level of ALK2 activation.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference(s) |

| ALK2 (ACVR1) | 1.3 | [7] |

| ALK1 (ACVRL1) | 2.40 | [7] |

| ALK3 (BMPR1A) | - | - |

| ALK5 (TGFBR1) | >10,000 | [1] |

Note: IC50 values can vary depending on the specific assay conditions. The value for ALK3 was not explicitly found in the provided search results.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Stimulus | IC50 (nM) | Reference(s) |

| SMAD1/5/8 Phosphorylation | BMPR2-deficient pulmonary vascular smooth muscle cells | BMP7 | 37 | [7] |

| Hepcidin Expression | HepG2 | IL-6 | ~10 | [8] |

| Osteogenic Differentiation (Alkaline Phosphatase Activity) | C2C12 | BMP6 | ~10 | [8] |

| Osteogenic Differentiation (Alkaline Phosphatase Activity) | C2C12 | BMP4 | ~40.5 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ALK2 inhibitors. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay quantifies the inhibition of BMP-induced SMAD1/5/8 phosphorylation in a cellular context.[9]

Materials:

-

C2C12 myoblast cell line

-

DMEM with 10% FBS and penicillin/streptomycin

-

Recombinant human BMP ligand (e.g., BMP7)

-

This compound

-

96-well plates

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)

-

Primary antibody: Rabbit anti-phospho-SMAD1/5/8

-

Secondary antibody: IRDye-conjugated goat anti-rabbit IgG

-

DNA stain (e.g., TO-PRO-3)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Seed C2C12 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Once confluent, starve the cells in serum-free DMEM for 4-6 hours.

-

Pre-treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with a predetermined concentration of BMP7 (e.g., 20 ng/mL) for 30-60 minutes at 37°C.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-